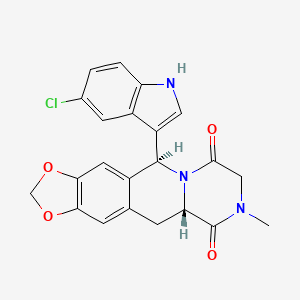

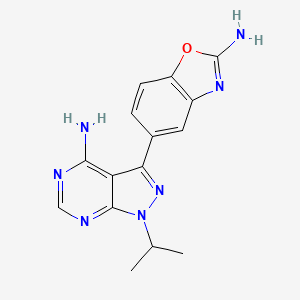

Tak-441

描述

TAK-441 is an investigational, orally available, small-molecule inhibitor of the Hedgehog signaling pathway. This compound is a potent and selective antagonist of the Smoothened receptor, which plays a crucial role in the Hedgehog signaling pathway. This compound has demonstrated significant antitumor activity in preclinical models and is being developed for the treatment of various cancers, including basal cell carcinoma and pancreatic cancer .

科学研究应用

TAK-441 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 Hedgehog 信号通路及其在各种化学过程中的作用。

生物学: 研究其对各种生物系统中细胞增殖、分化和凋亡的影响。

医学: 开发作为治疗基底细胞癌、胰腺癌和其他实体瘤等癌症的潜在治疗剂。

作用机制

TAK-441 通过抑制 Smoothened 受体发挥作用,Smoothened 受体是 Hedgehog 信号通路的关键组成部分。通过与 Smoothened 受体结合,this compound 阻止了下游信号分子(包括 Gli 转录因子)的激活。这种抑制导致靶基因表达的抑制,最终导致细胞增殖和肿瘤生长的抑制。 所涉及的分子靶点和通路包括 Smoothened 受体、Gli 转录因子以及各种下游信号分子 .

安全和危害

TAK-441 is for research use only, not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

Tak-441 interacts with the Hh signaling pathway, specifically inhibiting the Gli-luc reporter with an IC50 value of 4.4 nM . It also inhibits Gli1 mRNA .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Hh signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules in the Hh signaling pathway. It exerts its effects at the molecular level, including enzyme inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has shown good solubility and potent Hh inhibitory activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has shown strong antitumor activity and can achieve dose-dependent plasma and tumor concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathways of the Hh signaling pathway. It interacts with enzymes in this pathway and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .

Subcellular Localization

It is known to interact with the Hh signaling pathway, which may direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: TAK-441 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以确保高产率和纯度 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用自动化反应器、连续流系统以及严格的质量控制措施,以确保一致性和可扩展性。 最终产品使用结晶、色谱法和重结晶等技术进行纯化,以达到所需的纯度和质量 .

化学反应分析

反应类型: TAK-441 经历了各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的氧化物。

还原: 还原反应可以将 this compound 转化为其还原形式。

取代: this compound 可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及亲核试剂或亲电试剂,在特定的条件下,例如酸性或碱性环境。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化物,而还原可能会产生醇或胺 .

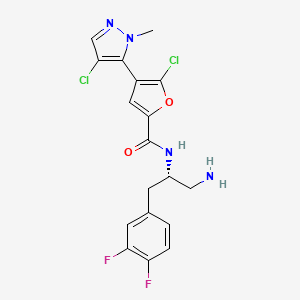

相似化合物的比较

TAK-441 与其他类似的化合物(如维莫德吉、索尼德吉和格拉斯德吉)进行比较。这些化合物也靶向 Hedgehog 信号通路,但在化学结构、效力和选择性方面有所不同。 This compound 的独特之处在于其作为 Smoothened 受体拮抗剂的高选择性和效力,使其成为癌症治疗的很有希望的候选药物 .

类似化合物:

维莫德吉: 另一种 Smoothened 受体拮抗剂,用于治疗基底细胞癌。

索尼德吉: 一种 Smoothened 受体拮抗剂,被批准用于治疗晚期基底细胞癌。

This compound 因其独特的化学结构和高效力而脱颖而出,使其成为癌症治疗领域进一步研究和开发的宝贵化合物。

属性

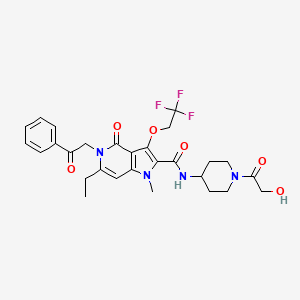

IUPAC Name |

6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXQMNNVICKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186231-83-3 | |

| Record name | TAK-441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

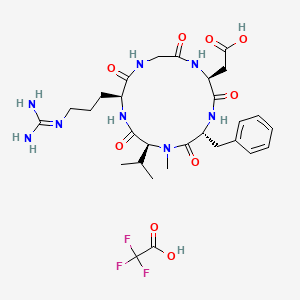

A: TAK-441 selectively binds to and inhibits the activity of Smoothened (Smo), a cell surface co-receptor involved in the Hedgehog (Hh) signaling pathway [, ]. In the absence of Hh ligands, Patched-1 (Ptch1) inhibits Smo. Upon ligand binding to Ptch1, Smo is activated, leading to the activation of downstream transcription factors, primarily Gli proteins. This compound prevents this activation, suppressing Hh-mediated signaling and consequently inhibiting the growth of tumor cells where this pathway is aberrantly activated [, , ].

A: While the provided abstracts do not specify the molecular formula or weight of this compound, they mention its classification as a pyrrolopyridine derivative [, ]. Spectroscopic data is not discussed in these abstracts.

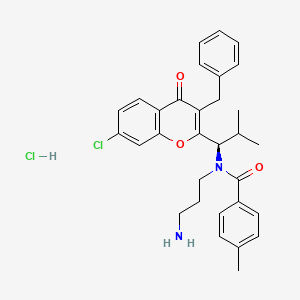

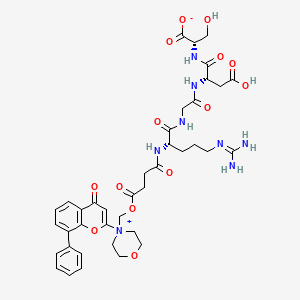

A: One study focused on enhancing this compound’s aqueous solubility and suppressing its solvatomorphism through cocrystallization with L-malic acid or L-tartaric acid []. These cocrystals exhibited improved solubility and stability under stress conditions, indicating suitable properties for pharmaceutical development [].

A: this compound exhibits high solvatomorphism, presenting challenges for solid form selection during drug development []. Cocrystallization with L-malic acid or L-tartaric acid has been shown to enhance its aqueous solubility and improve stability []. Additionally, polymeric micelles have been investigated as a potential cutaneous delivery system for this compound, aiming to enhance its penetration into the skin [].

A: In vivo studies in rats and dogs demonstrated that this compound exhibits low plasma clearance, moderate plasma volume of distribution, moderate terminal elimination half-life, and good oral bioavailability (31.7% in rats and 90.3% in dogs) []. A food effect was observed in dogs, resulting in increased absorption and higher drug exposure []. This compound is primarily metabolized by CYP3A4/5, followed by CYP2C19 and CYP2C9 []. It is mainly excreted in feces as metabolites with minimal urinary excretion of the parent drug [].

A: Pharmacokinetic and pharmacodynamic modeling revealed a link between this compound plasma concentrations and Gli1 mRNA suppression in tumor-associated stromal cells, skin cells, and tumor growth inhibition in a pancreatic cancer xenograft model [, ]. The model suggests that substantial inhibition of Gli1 mRNA expression is required for significant tumor growth inhibition [, ].

A: While the provided abstracts don't elaborate on specific resistance mechanisms to this compound, one study investigated its potential to inhibit a Vismodegib-resistant Smo mutant []. This suggests that cross-resistance between different SMO antagonists could occur. Further research is needed to fully elucidate the mechanisms of resistance to this compound and its implications for clinical use.

A: Gli1 mRNA expression in both tumor and skin tissues has been identified as a potential biomarker for predicting the antitumor effect of this compound [, ]. Monitoring Gli1 mRNA levels could help assess target engagement and predict treatment response.

A: Research indicates that this compound exhibits high solvatomorphism, potentially impacting its dissolution rate and solubility []. Cocrystallization with L-malic acid or L-tartaric acid effectively enhances its aqueous solubility, potentially leading to improved bioavailability []. Further studies are needed to fully characterize the dissolution profile of these cocrystals and their impact on in vivo performance.

A: this compound demonstrates high permeability in Caco-2 cells, suggesting good absorption potential []. Although it is a poor substrate for the efflux pump P-glycoprotein (P-gp), it acts as a weak inhibitor of P-gp []. This interaction warrants further investigation, particularly when considering potential drug-drug interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)

![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)